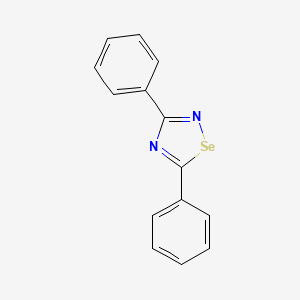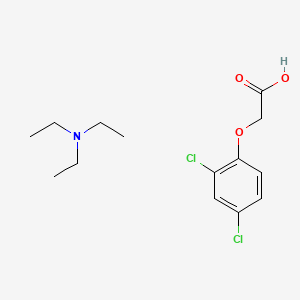
(Z)-N-(2,3,4-Trihydroxybenzylidene)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-N-(2,3,4-Trihydroxybenzylidene)glycinamide is a compound that features a Schiff base linkage between 2,3,4-trihydroxybenzaldehyde and glycinamide
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(2,3,4-Trihydroxybenzylidene)glycinamide typically involves the condensation reaction between 2,3,4-trihydroxybenzaldehyde and glycinamide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is stirred for several hours, and the product is obtained after purification by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
(Z)-N-(2,3,4-Trihydroxybenzylidene)glycinamide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones.
Reduction: The Schiff base linkage can be reduced to form the corresponding amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenolic derivatives.
科学研究应用
(Z)-N-(2,3,4-Trihydroxybenzylidene)glycinamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用机制
The mechanism of action of (Z)-N-(2,3,4-Trihydroxybenzylidene)glycinamide involves its interaction with molecular targets such as enzymes and receptors. The Schiff base linkage allows it to form stable complexes with metal ions, which can inhibit enzyme activity. The phenolic hydroxyl groups contribute to its antioxidant properties by scavenging free radicals and preventing oxidative damage.
相似化合物的比较
Similar Compounds
2,3,4-Trihydroxybenzaldehyde: The parent compound used in the synthesis of (Z)-N-(2,3,4-Trihydroxybenzylidene)glycinamide.
Glycinamide: The amine component used in the condensation reaction.
Other Schiff Bases: Compounds with similar Schiff base linkages but different aldehyde or amine components.
Uniqueness
This compound is unique due to the presence of multiple hydroxyl groups on the benzene ring, which enhances its reactivity and potential biological activity. Its ability to form stable metal complexes and its antioxidant properties make it a valuable compound in various research fields.
属性
分子式 |
C9H10N2O4 |
|---|---|
分子量 |
210.19 g/mol |
IUPAC 名称 |
2-amino-N-[(2,3,4-trihydroxyphenyl)methylidene]acetamide |
InChI |
InChI=1S/C9H10N2O4/c10-3-7(13)11-4-5-1-2-6(12)9(15)8(5)14/h1-2,4,12,14-15H,3,10H2 |
InChI 键 |
NKKRYURFOQCSMZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1C=NC(=O)CN)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


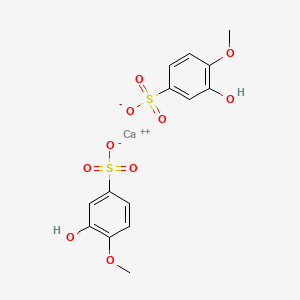
![2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-1,3-thiazine](/img/structure/B13803598.png)
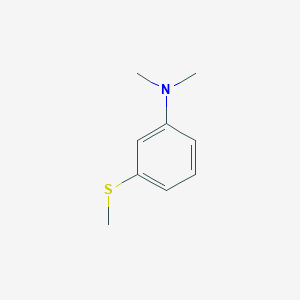
![tricyclo[8.4.1.13,8]hexadeca-1(14),3,5,7,10,12-hexaene-15,16-dione](/img/structure/B13803606.png)
![(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18S)-16-hydroxy-4,5',7,9,13-pentamethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one](/img/structure/B13803615.png)

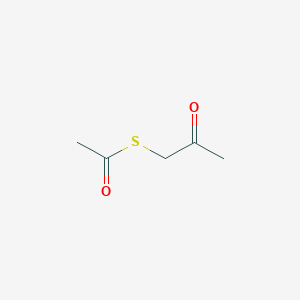
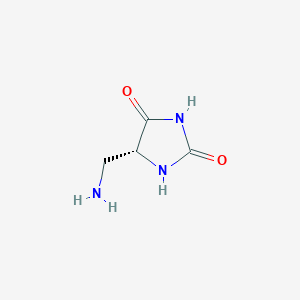
![[(2S,3S,4S,5S)-3,4-dibenzoyloxy-5-(5-fluoro-2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13803638.png)
![tricyclo[8.4.1.13,8]hexadeca-1(14),3,5,7,10,12-hexaene-15,16-dione](/img/structure/B13803643.png)


